5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The International Union of Pure and Applied Chemistry systematic name for this compound follows established protocols for naming complex heterocyclic structures with multiple substituents. According to chemical database records, the compound is formally designated as 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid, reflecting the priority given to the benzofuran core structure and the systematic numbering of substituent positions. The Chemical Abstracts Service registry number 302551-88-8 has been assigned to this specific structural entity, providing a unique identifier for database searches and regulatory documentation. This registry system ensures unambiguous identification across different chemical databases and literature sources.
The molecular formula C17H13FO4 corresponds to a molecular weight of 300.285 daltons, with the monoisotopic mass calculated as 300.079787. The structural complexity arises from the presence of multiple functional groups, including the carboxylic acid moiety, the ether linkage connecting the fluorophenyl substituent, and the fluorine atom positioned ortho on the phenyl ring. The compound demonstrates characteristic features of substituted benzofurans, with the carboxylic acid group positioned at the 3-carbon of the furan ring, which represents a common substitution pattern in biologically active benzofuran derivatives.
Chemical database entries consistently report this compound under various systematic names, including the German designation "5-[(2-Fluorbenzyl)oxy]-2-methyl-1-benzofuran-3-carbonsäure" and the French equivalent "Acide 5-[(2-fluorobenzyl)oxy]-2-méthyl-1-benzofurane-3-carboxylique". These multilingual naming conventions demonstrate the international standardization efforts in chemical nomenclature while maintaining consistency with International Union of Pure and Applied Chemistry principles across different language systems.
Structural Relationship to Benzofuran Carboxylate Derivatives
The benzofuran carboxylate family encompasses a diverse array of compounds sharing the fundamental benzofuran core structure with carboxylic acid functionality. Within this classification, this compound occupies a unique position due to its specific substitution pattern. Comparative analysis with related structures reveals important structural trends and relationships that define this chemical class.
The methyl ester derivative of this compound, identified as Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, shares an identical core structure but differs in the nature of the carboxyl functionality. This ester form demonstrates how functional group modifications can alter physical and chemical properties while maintaining the essential structural framework. The synthetic pathway typically involves multi-step organic reactions, including esterification and etherification processes, with careful control of reaction conditions to optimize yield and purity.
Related benzofuran carboxylates in the literature include compounds such as 5-[(3-Chlorophenyl)methoxy]-2-(4-methylphenyl)-1-benzofuran-3-carboxylic acid and 5-[(3-Fluorophenyl)methoxy]-2-(4-methylphenyl)-1-benzofuran-3-carboxylic acid. These structural analogs demonstrate the systematic variation possible within the benzofuran carboxylate framework, with modifications including different halogen substituents, alternative aromatic ring substitutions, and varied methoxy linkage positions. The presence of fluorine versus chlorine substituents, for example, significantly influences electronic properties and potential biological activity profiles.
| Compound | Molecular Formula | Molecular Weight | Halogen Substituent | Registry Identifier |
|---|---|---|---|---|
| This compound | C17H13FO4 | 300.285 | Fluorine (ortho) | 302551-88-8 |
| 5-[(3-Chlorophenyl)methoxy]-2-(4-methylphenyl)-1-benzofuran-3-carboxylic acid | C23H17ClO4 | 392.8 | Chlorine (meta) | ChEMBL2047084 |
| 5-[(3-Fluorophenyl)methoxy]-2-(4-methylphenyl)-1-benzofuran-3-carboxylic acid | C23H17FO4 | 376.4 | Fluorine (meta) | ChEMBL2046450 |
The fundamental benzofuran-2-carboxylic acid structure serves as the parent compound for this entire class, with a molecular formula of C9H6O3 and a melting point range of 193-196°C. This basic structure provides the foundation upon which more complex derivatives are constructed through various substitution patterns. The systematic relationship between these compounds demonstrates how structural modifications can be strategically employed to modulate chemical and physical properties for specific applications.
Comparative Analysis of Regional Naming Conventions: United States Adopted Names/International Nonproprietary Names versus Japanese Accepted Names
The evolution of pharmaceutical nomenclature systems has created distinct regional approaches to chemical naming, with the United States Adopted Names and International Nonproprietary Names systems representing Western standardization efforts, while the Japanese Accepted Names system reflects specific requirements within the Japanese regulatory framework. Analysis of these naming conventions reveals important differences in approach and implementation that affect how compounds like this compound are classified and regulated.
The International Nonproprietary Names system, administered by the World Health Organization, provides standardized nomenclature for pharmaceutical substances across international boundaries. This system emphasizes systematic chemical names that reflect structural features while maintaining consistency across different language groups. For benzofuran carboxylate derivatives, the International Nonproprietary Names approach typically incorporates the benzofuran core designation along with systematic description of substituent groups, as demonstrated in compounds like those listed in recent International Nonproprietary Names proposals.
The Japanese Accepted Names system operates under specific guidelines established by the Pharmaceuticals and Medical Devices Agency, with particular attention to avoiding code reuse and maintaining clear distinctions between different packaging units and formulations. The system requires that Japanese Accepted Names codes not be reused for at least ten years after a drug exits the market, with even stricter requirements for specified biological products. This approach ensures long-term clarity in pharmaceutical identification while accommodating the specific needs of the Japanese healthcare system.
| Naming System | Administering Authority | Primary Focus | Code Reuse Policy | Language Requirements |
|---|---|---|---|---|
| International Nonproprietary Names | World Health Organization | International standardization | Not specified | Multilingual equivalents required |
| United States Adopted Names | United States Pharmacopeial Convention | United States market focus | Limited reuse restrictions | English primary |
| Japanese Accepted Names | Pharmaceuticals and Medical Devices Agency | Japanese market specificity | Minimum 10-year restriction | Japanese primary with international correlation |
The implementation of these different systems creates challenges for pharmaceutical companies operating across multiple markets, as compounds must conform to varying naming requirements and regulatory expectations. For research compounds like this compound, these differences may influence how the compound is designated in different regulatory submissions and scientific publications.
Regional variations in nomenclature also reflect different priorities in pharmaceutical regulation and market access. The International Nonproprietary Names system prioritizes global harmonization and scientific accuracy, while regional systems like Japanese Accepted Names incorporate specific local requirements related to packaging, distribution, and clinical use patterns. These differences highlight the complexity of international pharmaceutical development and the need for comprehensive naming strategies that accommodate multiple regulatory frameworks simultaneously.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO4/c1-10-16(17(19)20)13-8-12(6-7-15(13)22-10)21-9-11-4-2-3-5-14(11)18/h2-8H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHKJLIJQNVRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a methoxy group attached to the benzofuran core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Antiviral Properties
Research indicates that compounds similar to 5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid exhibit antiviral activity. The benzofuran structure is known for its ability to interact with viral proteins, potentially inhibiting viral replication. A patent (US9364482B2) highlights the use of substituted benzofuran compounds in treating viral diseases, suggesting that derivatives of this compound may also possess similar therapeutic effects .
Neuropharmacology
The compound's structural analogs have been investigated for their effects on the central nervous system. Studies have shown that benzofuran derivatives can influence neurotransmitter systems, making them candidates for developing treatments for neurological disorders . The incorporation of fluorine into the structure may enhance the pharmacokinetic properties of the compound, improving its efficacy and bioavailability.
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions, including coupling reactions that utilize carboxylic acids and amines . The ability to modify the benzofuran core allows for the exploration of numerous derivatives with varied biological activities.
Case Studies on Derivatives
Several studies have focused on derivatives of this compound, examining their metabolic pathways and toxicological profiles. For example, research on benzofuran analogs like 5-APB and 5-MAPB has provided insights into their stimulant properties and potential for abuse, indicating a need for careful evaluation in medicinal applications .
Organic Electronics
The unique electronic properties of benzofuran compounds make them suitable candidates for organic electronic applications. Their ability to form stable thin films can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine is known to influence the electronic characteristics positively, enhancing charge transport properties .
Data Tables
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Fluorine Substitution Patterns
5-[(4-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic Acid (CAS 300674-16-2)
- Molecular Formula : C₁₇H₁₃FO₄ (identical to the target compound).
- Key Difference : Fluorine is at the para position of the benzyloxy group instead of ortho.
- Implications :
- The para-substituted isomer may exhibit different dipole moments and crystal-packing behaviors due to altered steric and electronic effects.
- Biological activity could vary due to differences in binding interactions with target proteins.
- Commercial Availability : Priced at $574–$1,194 per 1–50 mg (90% purity) .
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran
Substituent Variations on the Benzofuran Core
5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic Acid (CAS 4616-22-2)
- Molecular Formula : C₂₃H₁₈O₄ (larger due to phenyl and methylphenyl groups).
- Key Differences :
- A phenyl group replaces the methyl group at position 2.
- The benzyloxy substituent is 2-methylphenyl instead of 2-fluorophenyl.
- The absence of fluorine may reduce electronic effects critical for specific receptor binding .
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
Core Structure Modifications: Furan vs. Benzofuran
5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid (CAS 131524-46-4)
- Molecular Formula : C₁₄H₁₁ClO₅.
- The dioxolane ring may enhance metabolic resistance compared to simple ethers .
Physicochemical Comparison
Biological Activity
5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a compound with significant potential in pharmacological applications. This article explores its biological activity, specifically focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H17FO. The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, a related compound demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | S. aureus | 0.0048 |
| Compound C | Bacillus mycoides | 0.0048 |
| Compound D | C. albicans | 0.039 |
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, and compounds targeting inflammatory pathways are of great interest. Research indicates that benzofuran derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . The specific mechanisms through which this compound exerts these effects remain to be fully elucidated.
Anticancer Activity
The potential anticancer activity of benzofuran derivatives has been explored in several studies. For example, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: In Vitro Analysis
In vitro studies on related compounds have demonstrated their ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate to strong anticancer activity .
Q & A
What synthetic methodologies are effective for preparing 5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid and its derivatives?
Answer:
A common approach involves base-mediated hydrolysis of ester precursors. For example, derivatives of benzofuran carboxylic acids can be synthesized by refluxing ethyl ester intermediates (e.g., ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate) with potassium hydroxide in a methanol-water mixture (1:1 v/v) for 5 hours. Post-reaction, acidification with concentrated HCl followed by extraction with chloroform and purification via column chromatography (ethyl acetate as eluent) yields the carboxylic acid derivative with an 82% yield . Modifications to the fluorophenylmethoxy group may require coupling reactions using NaH in THF to introduce substituents at specific positions .
How can X-ray crystallography resolve structural ambiguities in benzofuran derivatives like this compound?
Answer:
X-ray diffraction studies provide precise molecular geometry and intermolecular interaction data. For benzofuran analogs, the benzofuran core is typically planar (mean deviation: 0.005 Å), with carboxyl groups forming centrosymmetric dimers via O–H⋯O hydrogen bonds (bond length: ~1.84 Å). Such analyses clarify substituent effects on crystal packing, such as steric hindrance from the 2-fluorophenyl group or hydrogen-bonding networks critical for solid-state stability . Refinement protocols using riding models for H-atoms (C–H = 0.95–0.98 Å) ensure accurate electron density mapping .
What strategies address contradictions in biological activity data for structurally similar benzofuran derivatives?
Answer:
Contradictions often arise from variations in substituent positioning or assay conditions. For example, antimicrobial activity in benzofurans depends on electron-withdrawing groups (e.g., fluorine at the 2-position) enhancing membrane permeability. Researchers should standardize assays (e.g., MIC testing against Staphylococcus aureus ATCC 25923) while controlling for substituent effects (e.g., comparing 2-fluoro vs. 3-fluoro analogs). Computational docking studies can further rationalize discrepancies by correlating binding affinities with structural features .
Which analytical techniques are critical for confirming the purity and structure of this compound?
Answer:
NMR Spectroscopy : H and C NMR identify substituent integration and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 7.1–7.5 ppm) .
HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., [M+H] for CHFO: calculated 315.1028, observed 315.1032) .
HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
How does the 2-fluorophenylmethoxy group influence physicochemical properties?
Answer:
The electron-withdrawing fluorine atom increases the compound’s lipophilicity (logP ~2.8), enhancing membrane permeability. It also stabilizes the methoxy group against oxidative degradation. Comparative studies with non-fluorinated analogs show a 15–20% increase in metabolic stability in microsomal assays, attributed to reduced cytochrome P450 binding . Planarity of the benzofuran core (validated by X-ray data) further ensures optimal π-π stacking in target binding pockets .
What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation category 2/2A) .
Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., chloroform, dichloromethane) .
Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Storage : Keep in sealed containers at 4°C to prevent hydrolysis .
How can computational modeling guide the optimization of this compound for pharmacological applications?
Answer:
Docking Simulations : Identify binding poses in target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. Fluorine’s electronegativity enhances hydrogen-bonding with active-site residues .
QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, a σ value of +0.06 for the 2-fluorophenyl group predicts enhanced antibacterial potency .
ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and blood-brain barrier penetration (logBB = -0.5) .
What experimental approaches validate the compound’s stability under varying pH conditions?
Answer:
Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24 hours. Monitor degradation via HPLC:
- Acidic conditions (pH 1) : Hydrolysis of the benzofuran ring (10–15% degradation).
- Alkaline conditions (pH 13) : Esterification of the carboxylic acid group (5–8% degradation) .
Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (E) derived from Arrhenius plots predicts shelf-life under storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
